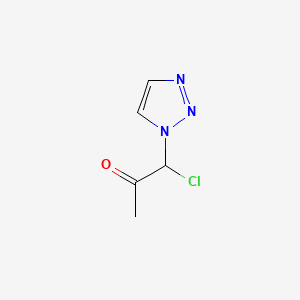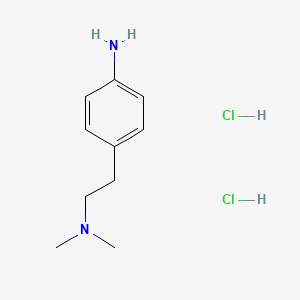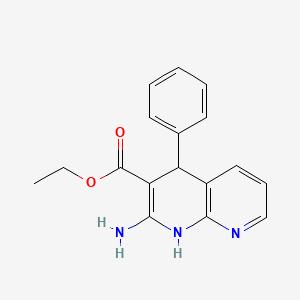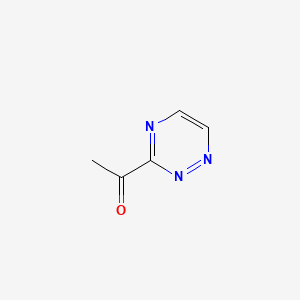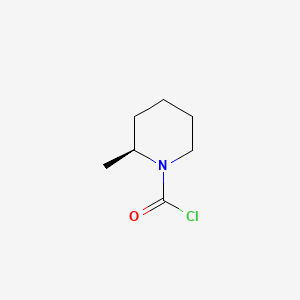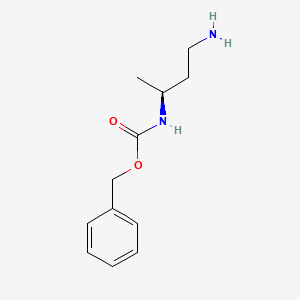![molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophene]-5,5'-diyldiboronic acid CAS No. 189358-30-3](/img/structure/B574362.png)
[2,2'-Bithiophene]-5,5'-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2’-bithiophene-based compounds has been reported in the literature. For instance, a study reported the synthesis and characterization of six novel 2,2’-bithiophene-based organic compounds that are designed to serve as co-sensitizers for dye-sensitized solar cells (DSSCs) based on TiO2 . Another study discussed the synthesis of bithiophene derivatives, such as bromo- and iodobithiophene, 5-trialkylstannyl-2,2’-bithiophene, 5-ethynyl-2,2’-bithiophene, 2,2’-bithiophene-5-boronic acid and its esters .Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
The unique conjugated structure of bithiophenes makes them valuable in organic electronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. By incorporating bithiophene derivatives into these devices, scientists aim to enhance charge transport, light emission, and energy conversion efficiency .
Electrochromic Materials
Electrochromic materials change color in response to an applied voltage. 2,2’-Bithiophene-5,5’-diyldiboronic acid derivatives have been investigated for their electrochromic properties. These compounds can be incorporated into smart windows, displays, and other devices where reversible color changes are desirable .
Catalysis
Researchers have explored the catalytic activity of bithiophene derivatives. The bithiophene motif serves as a crucial substrate for various catalytic reactions. High-pressure activated reactions, coupling, cycloaddition, and isomerization have been employed to synthesize novel derivatives. These compounds may find applications in organic synthesis and material science .
Medicinal Chemistry
While research is ongoing, bithiophene-based compounds have shown promise in medicinal chemistry. Their aromatic and heteroaromatic structures make them interesting candidates for drug design. Scientists investigate their potential as anti-inflammatory agents, antioxidants, or even as components in drug delivery systems .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. Bithiophene derivatives can participate in π-π stacking, hydrogen bonding, and host-guest interactions. Researchers study their self-assembly behavior and potential applications in molecular recognition, sensors, and nanotechnology .
Materials Science
Bithiophene derivatives contribute to the development of functional materials. Their incorporation into polymers, liquid crystals, and conductive materials enhances their properties. For instance, they improve charge transport in organic semiconductors and enhance the performance of electronic devices .
Mecanismo De Acción
Target of Action
Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s worth noting that thiophene derivatives are produced as part of the chemical defense mechanism in numerous plant species . They can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Biochemical Pathways
Thiophene derivatives are known to be derived from polyacetylenes, which can be stored in plant tissues or released into the soil .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Result of Action
It’s worth noting that thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly influence the action of many chemical compounds .
Propiedades
IUPAC Name |
[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFEEQVJFVEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8B2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674774 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189358-30-3 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?
A1: [2,2'-Bithiophene]-5,5'-diyldiboronic acid acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []
Q2: How does the incorporation of [2,2'-Bithiophene]-5,5'-diyldiboronic acid affect the optical properties of the resulting polymer compared to other monomers used in the study?
A2: The research demonstrates that incorporating [2,2'-Bithiophene]-5,5'-diyldiboronic acid into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


